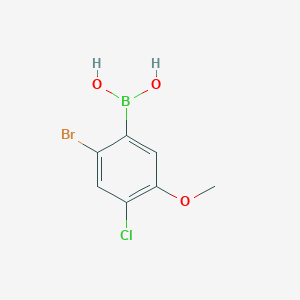![molecular formula C55H72N8O18S B14081011 4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common synthetic routes may include:
Amide Bond Formation: Using coupling reagents like EDCI or DCC in the presence of a base.
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Indole Synthesis: Utilizing Fischer indole synthesis or other methods to introduce the indole moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.
Applications De Recherche Scientifique
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for designing bioactive molecules.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity to elicit a biological response.
Pathway Modulation: Influencing cellular pathways to achieve a desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid analogs: Compounds with similar structures but slight variations in functional groups.
Other Indole Derivatives: Compounds containing the indole moiety with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C55H72N8O18S |
|---|---|
Poids moléculaire |
1165.3 g/mol |
Nom IUPAC |
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78) |
Clé InChI |
PFMXXIJBGKRAJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


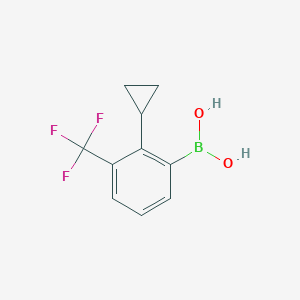

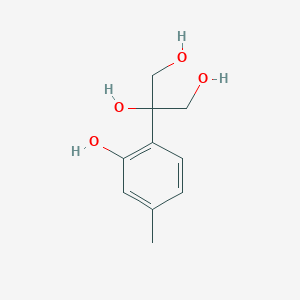
![5-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14080943.png)
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)
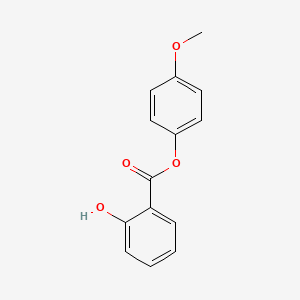


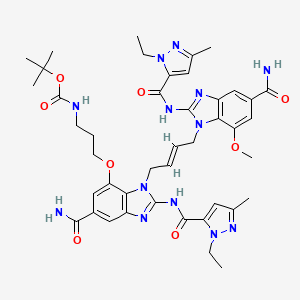
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
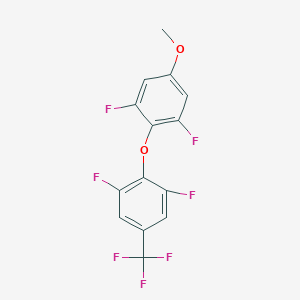

![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
